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An in-depth analysis of available data reveals a notable scarcity of published spectroscopic and

biological information for the specific compound 7-Hydroxy-1-methoxy-3-methylcarbazole.

While this particular carbazole derivative is commercially available, comprehensive

characterization data, including NMR, mass spectrometry, IR, and UV-Vis spectra, are not

readily accessible in scientific literature or spectral databases. Similarly, specific experimental

protocols for its synthesis and details of its biological activity or associated signaling pathways

are not documented.

This guide, therefore, broadens its scope to provide a comprehensive overview of the

spectroscopic characterization, synthesis, and biological activities of the wider class of

carbazole alkaloids. This information is intended to serve as a valuable resource for

researchers, scientists, and drug development professionals working with this important class

of natural products.

Spectroscopic Data of Carbazole Alkaloids: A
General Profile
While specific data for 7-Hydroxy-1-methoxy-3-methylcarbazole is unavailable, the following

tables summarize typical spectroscopic characteristics observed for related carbazole
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alkaloids. These values are illustrative and can vary based on the specific substitution pattern

of the carbazole core.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Carbazole Alkaloids

Proton Chemical Shift (δ) ppm

N-H 7.5 - 11.0 (broad singlet)

Aromatic C-H 6.5 - 8.5

O-CH₃ 3.8 - 4.2

Ar-CH₃ 2.2 - 2.8

Ar-OH 4.5 - 10.0 (broad singlet)

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbazole Alkaloids

Carbon Chemical Shift (δ) ppm

Aromatic C 100 - 160

Aromatic C-N 120 - 145

Aromatic C-O 140 - 160

O-CH₃ 55 - 65

Ar-CH₃ 15 - 25

Table 3: Key Mass Spectrometry (MS) and Infrared (IR) Data for Carbazole Alkaloids
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Spectroscopic Technique Key Observations

Mass Spectrometry (EI-MS)

Molecular ion peak (M⁺) is typically prominent.

Fragmentation patterns often involve the loss of

substituents from the carbazole core.

Infrared (IR) Spectroscopy

- N-H stretching: ~3400-3500 cm⁻¹ (sharp) - O-

H stretching: ~3200-3600 cm⁻¹ (broad) -

Aromatic C-H stretching: ~3000-3100 cm⁻¹ -

C=C aromatic stretching: ~1450-1600 cm⁻¹ - C-

O stretching: ~1000-1300 cm⁻¹

Experimental Protocols: A Generalized Approach
Due to the absence of a specific protocol for 7-Hydroxy-1-methoxy-3-methylcarbazole, a

generalized workflow for the synthesis and characterization of carbazole alkaloids is presented.

General Synthesis of Carbazole Alkaloids
A common and effective method for the synthesis of carbazole alkaloids is the Cadogan

reaction. This involves the reductive cyclization of 2-nitrobiphenyls.
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Caption: Generalized workflow for carbazole alkaloid synthesis.

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized or isolated carbazole alkaloid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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